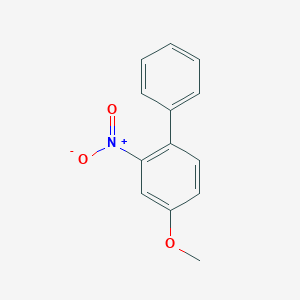

4-Methoxy-2-nitro-biphenyl

Description

BenchChem offers high-quality 4-Methoxy-2-nitro-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-nitro-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-nitro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWRQRNSXPDHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464762 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16098-16-1 | |

| Record name | 4-METHOXY-2-NITRO-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methoxy-2-nitro-biphenyl from p-Anisidine: A Comparative Analysis of Synthetic Strategies

An in-depth technical guide on the synthesis of 4-Methoxy-2-nitro-biphenyl from p-anisidine for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of synthetic pathways for producing 4-Methoxy-2-nitro-biphenyl, a substituted biaryl compound of interest as a chemical intermediate, starting from the readily available precursor, p-anisidine. Biaryl scaffolds are of immense importance in medicinal chemistry and materials science, making robust synthetic routes to functionalized derivatives highly valuable.[1] This document details two distinct and viable strategies: a classical approach centered on a modified Gomberg-Bachmann reaction and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each pathway is dissected to provide researchers with detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and limitations. The guide is structured to empower scientists and drug development professionals to make informed decisions when selecting a synthetic route based on factors such as yield, scalability, cost, and available resources.

Introduction

The biphenyl moiety is a privileged structural motif found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its rigid, well-defined geometry allows it to serve as a versatile scaffold for positioning functional groups in precise three-dimensional orientations, facilitating interactions with biological targets or tuning material properties. The target molecule of this guide, 4-Methoxy-2-nitro-biphenyl, incorporates key functional groups—a methoxy and a nitro group—that offer handles for further chemical modification, making it a valuable intermediate in multi-step synthetic campaigns.

The synthesis of unsymmetrical biaryls like 4-Methoxy-2-nitro-biphenyl presents a classic challenge in organic chemistry: the selective formation of a carbon-carbon bond between two distinct aromatic rings. This guide addresses this challenge by providing an in-depth analysis of two powerful synthetic methodologies, both originating from the common starting material, p-anisidine. By comparing a traditional radical-based pathway with a modern metal-catalyzed approach, we aim to provide a holistic understanding of the strategic decisions underpinning synthetic route design in contemporary organic chemistry.

Foundational Chemistry: Key Transformations

A mastery of the following core reactions is essential to understanding the synthetic strategies detailed in this guide.

Diazotization of Aryl Amines

Diazotization is the process of converting a primary aromatic amine, such as p-anisidine, into a diazonium salt.[3] This transformation proceeds by treating the amine with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C).[4] The resulting aryldiazonium salt is a highly versatile intermediate, acting as an excellent leaving group (N₂) in substitution reactions (e.g., Sandmeyer reaction) or as an electrophile in coupling reactions.[5]

The Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is a method for forming a C-C bond between two aryl groups via a diazonium salt.[6] The mechanism involves the generation of an aryl radical from the diazonium salt, typically promoted by a base.[7][8] This aryl radical then attacks another aromatic ring in an intermolecular fashion to form the biaryl product.[9] While historically significant, the reaction often suffers from low yields (<40%) due to the many potential side reactions of the highly reactive diazonium salt and aryl radical intermediates.[10]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing biaryl compounds.[11][12] This palladium-catalyzed cross-coupling joins an organoboron species (typically a boronic acid or ester) with an aryl halide or triflate.[13] The reaction is prized for its high yields, mild conditions, and remarkable tolerance of a wide variety of functional groups.[14] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst.[15]

Synthetic Strategy I: The Modified Gomberg-Bachmann Pathway

Rationale and Strategy

A direct Gomberg-Bachmann reaction between diazotized p-anisidine and nitrobenzene is synthetically unviable for producing the target 2-nitro isomer. The aryl radical generated from p-anisidine would attack nitrobenzene with poor regioselectivity, leading to a mixture of ortho, meta, and para isomers, with the 4'-nitro product likely predominating.

Therefore, a more logical approach involves installing the nitro group onto the p-anisidine framework before the biaryl coupling. This is achieved by synthesizing the key intermediate, 4-methoxy-2-nitroaniline, which is then diazotized and coupled with benzene to furnish the desired product. This strategy ensures the correct substitution pattern is locked in from the start.

Overall Workflow

Caption: Workflow for the modified Gomberg-Bachmann synthesis of 4-Methoxy-2-nitro-biphenyl.

Stage 1: Synthesis of 4-Methoxy-2-nitroaniline

This intermediate is prepared via a robust three-step sequence.[16][17]

Causality: The strongly activating amino group of p-anisidine must first be protected as an acetamide. This attenuates its reactivity and prevents side reactions like oxidation and dinitration during the subsequent nitration step. The acetamido group acts as an ortho-, para-director, and since the para position is blocked, it directs the incoming nitro group primarily to the ortho position.[16] The final step is the deprotection (hydrolysis) of the acetamide to reveal the desired amino group.

| Parameter | Step 1: Acetylation | Step 2: Nitration | Step 3: Hydrolysis |

| Starting Material | p-Anisidine | 4-Methoxyacetanilide | 2-Nitro-4-methoxyacetanilide |

| Key Reagents | Acetic Anhydride, Acetic Acid | Concentrated Nitric Acid | Sulfuric Acid (e.g., 70%) or Claisen's Alkali |

| Solvent | Water / Acetic Acid | Acetic Acid / Acetic Anhydride | Water |

| Temperature | 0-5°C initially, then heat | 0-25°C (Critical) | Reflux |

| Key Operation | Dropwise addition of anhydride | Slow, controlled addition of acid | Heating until reaction completion |

| Workup | Cooling and filtration | Pouring onto ice, filtration | Cooling, filtration, washing |

| Expected Product | 4-Methoxyacetanilide | 2-Nitro-4-methoxyacetanilide | 4-Methoxy-2-nitroaniline |

Experimental Protocol: Synthesis of 4-Methoxy-2-nitroaniline [17]

-

Step 1: Acetylation of p-Anisidine.

-

In a suitable flask, dissolve p-anisidine (1.0 equiv) in a mixture of glacial acetic acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Add acetic anhydride (1.05 equiv) dropwise with vigorous stirring. The product, 4-methoxyacetanilide, will precipitate.

-

Gently heat the mixture until the solid redissolves, then allow it to cool slowly to recrystallize.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Step 2: Nitration of 4-Methoxyacetanilide.

-

Suspend the dried 4-methoxyacetanilide (1.0 equiv) in glacial acetic acid.

-

Cool the suspension to below 10°C in an ice bath.

-

Slowly add concentrated nitric acid (1.1 equiv) dropwise, ensuring the temperature does not exceed 25°C. The nitration is highly exothermic and strict temperature control is crucial to prevent byproduct formation.[16]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly into a large volume of ice-water to precipitate the yellow product.

-

Collect the 2-nitro-4-methoxyacetanilide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.

-

-

Step 3: Hydrolysis of 2-Nitro-4-methoxyacetanilide.

-

Place the dried nitrated intermediate (1.0 equiv) in a round-bottom flask.

-

Add 70% sulfuric acid and heat the mixture to reflux for 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

-

Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.

-

Collect the red-orange crystals of 4-methoxy-2-nitroaniline by vacuum filtration, wash with cold water, and dry.

-

Stage 2: Diazotization and Coupling

-

Diazotization: Dissolve 4-methoxy-2-nitroaniline (1.0 equiv) in a mixture of hydrochloric acid and water and cool to 0-5°C. Slowly add a solution of sodium nitrite (1.0 equiv) in water, keeping the temperature below 5°C.

-

Gomberg-Bachmann Coupling: Add the cold diazonium salt solution to a vigorously stirred, chilled two-phase system of benzene (large excess) and an aqueous solution of a base like sodium hydroxide or sodium acetate. Allow the reaction to warm to room temperature and stir for several hours. The aryl radical is generated and couples with the benzene.

-

Workup: Separate the organic layer, wash with dilute acid and then water, dry over anhydrous sodium sulfate, and remove the excess benzene under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to isolate the 4-Methoxy-2-nitro-biphenyl.[18]

Synthetic Strategy II: The Suzuki-Miyaura Cross-Coupling Pathway

Rationale and Strategy

The Suzuki-Miyaura reaction offers a more modern, efficient, and often higher-yielding alternative to the Gomberg-Bachmann pathway.[1] The strategy involves preparing two coupling partners—an aryl halide and an arylboronic acid—and joining them using a palladium catalyst. Starting from p-anisidine, the most direct approach is to convert it into an aryl halide (e.g., 4-iodoanisole) and couple it with a commercially available or readily synthesized boronic acid (2-nitrophenylboronic acid).

Overall Workflow

Caption: Workflow for the Suzuki-Miyaura synthesis of 4-Methoxy-2-nitro-biphenyl.

Stage 1: Preparation of Coupling Partners

-

Partner A: 4-Iodoanisole from p-Anisidine (Sandmeyer Reaction)

-

Prepare the 4-methoxybenzenediazonium salt from p-anisidine as described in section 3.4 (Step 1).

-

In a separate flask, dissolve potassium iodide (KI, ~1.2 equiv) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with sodium thiosulfate solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify if necessary (distillation or chromatography).

-

-

Partner B: 2-Nitrophenylboronic Acid This reagent is commercially available from numerous suppliers. For completeness, it can be synthesized by the controlled nitration of phenylboronic acid.[19][20]

Stage 2: The Suzuki-Miyaura Coupling Reaction

This protocol is based on general procedures for Suzuki-Miyaura couplings.[11][15]

Causality: The reaction requires a palladium(0) source, which is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PPh₃) is typically used to stabilize the palladium complex and facilitate the catalytic cycle. A base is essential for the transmetalation step, activating the boronic acid. The solvent system (often a mixture of an organic solvent and water) is chosen to dissolve all components. The entire reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

| Parameter | Value | Notes |

| Reactant A | 4-Iodoanisole | 1.0 equiv |

| Reactant B | 2-Nitrophenylboronic Acid | 1.1 - 1.2 equiv |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | 1-5 mol% |

| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equiv |

| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Degassed |

| Temperature | 80 - 100 °C | |

| Atmosphere | Nitrogen or Argon | Critical for catalyst activity |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-iodoanisole (1.0 equiv), 2-nitrophenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe.

-

Heat the reaction mixture to 90°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-Methoxy-2-nitro-biphenyl.

Comparative Analysis and Recommendations

| Feature | Modified Gomberg-Bachmann Pathway | Suzuki-Miyaura Pathway |

| Overall Yield | Generally Lower | Generally Higher |

| Number of Steps | 5 (from p-anisidine) | 3 (from p-anisidine, assuming commercial boronic acid) |

| Reagent Cost | Lower (uses bulk reagents) | Higher (requires Palladium catalyst and boronic acid) |

| Scalability | More challenging due to diazonium salt instability and radical nature | More straightforward and predictable |

| Safety | Involves potentially unstable diazonium intermediates | Requires careful handling of pyrophoric/air-sensitive reagents if preparing catalyst in situ |

| Robustness | Yields can be variable; sensitive to conditions | Highly robust and reproducible with a broad substrate scope |

Recommendations:

-

For academic and discovery chemistry labs: The Suzuki-Miyaura pathway is highly recommended due to its superior reliability, higher yields, and cleaner reaction profiles, which simplifies purification. The higher cost of the catalyst is often justified by the time saved and the increased quantity of the desired product.

-

For process development or cost-sensitive applications: The Gomberg-Bachmann pathway might be considered if the cost of palladium is prohibitive and if the lower yield is acceptable. However, significant optimization and safety assessments would be required for large-scale synthesis due to the handling of energetic diazonium intermediates.

Conclusion

The synthesis of 4-Methoxy-2-nitro-biphenyl from p-anisidine can be successfully accomplished through multiple strategic avenues. This guide has detailed two powerful, albeit philosophically different, approaches. The modified Gomberg-Bachmann route relies on classical transformations that, while effective, can be limited by yield and safety considerations. In contrast, the Suzuki-Miyaura cross-coupling represents the modern standard for biaryl synthesis, offering unparalleled efficiency, functional group tolerance, and reproducibility. The choice between these pathways will ultimately be dictated by the specific constraints and goals of the research program, including budget, scale, timeline, and the synthetic chemist's expertise.

References

-

Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]

-

Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]

-

ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

-

Course Hero. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

-

PubMed. (1982). Purification of polybrominated biphenyl congeners. Retrieved from [Link]

-

National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

-

MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN104788484B - Synthetic method of 2-nitro phenyl boric acid.

-

Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. Retrieved from [Link]

- Google Patents. (n.d.). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

-

SpectraBase. (n.d.). 4-METHOXY-2'-NITROBIPHENYL - Optional[13C NMR]. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization and coupling reactions. Retrieved from [Link]

Sources

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 5. Azo coupling - Wikipedia [en.wikipedia.org]

- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 7. Gomberg–Bachmann Reaction and Mechanism [maxbrainchemistry.com]

- 8. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]

- 9. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]

- 10. mycollegevcampus.com [mycollegevcampus.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 20. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 4-Methoxy-2-nitro-biphenyl: Synthesis, Properties, and Applications

Abstract: This technical guide provides an in-depth analysis of 4-Methoxy-2-nitro-biphenyl (CAS No: 16098-16-1), a key chemical intermediate in the synthesis of pharmaceuticals and dyes. The document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, and discusses its broader applications and safety considerations. This guide is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development, offering both foundational knowledge and practical, field-proven insights to facilitate its effective use in a laboratory setting.

Chemical Identity and Physicochemical Properties

4-Methoxy-2-nitro-biphenyl is an organic compound characterized by a biphenyl scaffold substituted with a methoxy group and a nitro group. These functional groups significantly influence the molecule's reactivity, making it a versatile precursor for more complex molecular architectures.

Table 1: Chemical Identifiers for 4-Methoxy-2-nitro-biphenyl

| Identifier | Value | Source |

| CAS Number | 16098-16-1 | [1][2][3] |

| IUPAC Name | 4-methoxy-2-nitro-1-phenylbenzene | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=CC=CC=C2)[O-] | [1] |

| InChIKey | NJWRQRNSXPDHMJ-UHFFFAOYSA-N | [1] |

The physical properties of a compound are critical for designing experimental setups, including reaction conditions and purification strategies. The constants for 4-Methoxy-2-nitro-biphenyl are summarized below. It is important to note that literature values for melting and boiling points show some variance, which may be attributable to differences in purity or measurement conditions.

Table 2: Physical Constants of 4-Methoxy-2-nitro-biphenyl

| Physical Constant | Value(s) | Notes |

| Appearance | Colorless crystal or light yellow solid | [2] |

| Melting Point | 75-77 °C or 105-106 °C | [2] |

| Boiling Point | 326 °C (at 760 Torr) 120-135 °C (at 0.05 Torr) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [2] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the biaryl bond in 4-Methoxy-2-nitro-biphenyl is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of its key reagents. The reaction couples an aryl halide with an arylboronic acid.

For the synthesis of 4-Methoxy-2-nitro-biphenyl, a logical and well-precedented approach involves the coupling of 1-bromo-4-methoxy-2-nitrobenzene with phenylboronic acid .

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process that underpins its reliability.

-

Oxidative Addition: A palladium(0) catalyst, typically generated in situ, inserts into the carbon-bromine bond of 1-bromo-4-methoxy-2-nitrobenzene. This forms a Pd(II) intermediate. The presence of the electron-withdrawing nitro group can facilitate this step.

-

Transmetalation: The aryl group from the phenylboronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Na₂CO₃), which forms a more nucleophilic boronate species.

-

Reductive Elimination: The two organic ligands on the palladium center (the nitromethoxyphenyl group and the phenyl group) couple to form the C-C bond of the final biphenyl product, regenerating the active Pd(0) catalyst.

Sources

A Comprehensive Spectroscopic Guide to 4-Methoxy-2-nitro-biphenyl

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-Methoxy-2-nitro-biphenyl (CAS No: 16098-16-1, Molecular Formula: C₁₃H₁₁NO₃).[1][2] Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes predictive data and established principles of spectroscopic interpretation to serve as a definitive reference. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule. The causality behind spectral features, rooted in the molecule's unique electronic and steric properties, is explained in detail. Protocols are presented as self-validating systems, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Spectroscopic Implications

4-Methoxy-2-nitro-biphenyl is a dissymmetric molecule featuring two phenyl rings linked by a single bond. One ring is substituted with an electron-donating methoxy (-OCH₃) group at the 4-position and a strongly electron-withdrawing nitro (-NO₂) group at the 2-position. The second ring is unsubstituted.

A critical structural feature is the steric hindrance induced by the ortho-nitro group. This forces a significant dihedral angle (twist) between the two aromatic rings, disrupting π-conjugation.[3][4] This torsional strain is a dominant factor influencing the molecule's electronic environment and, consequently, its spectroscopic signature, particularly in NMR.

Caption: Structure of 4-Methoxy-2-nitro-biphenyl with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 4-Methoxy-2-nitro-biphenyl, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Analysis and Prediction

The ¹H NMR spectrum is predicted to show signals for eight distinct aromatic protons and three protons from the methoxy group. The electron-withdrawing nitro group will cause a significant downfield shift (deshielding) for adjacent protons, while the electron-donating methoxy and amino groups will cause an upfield shift (shielding).[5]

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-3.9 ppm , typical for an aryl methoxy group.[6]

-

Aromatic Protons (Substituted Ring):

-

H3: This proton is ortho to both the nitro group and the methoxy group. The strong deshielding effect of the nitro group will dominate, placing this signal far downfield. It is expected to appear as a doublet around δ 7.8-8.0 ppm .

-

H5: This proton is meta to the nitro group and ortho to the methoxy group. It will be shielded by the methoxy group and will likely appear as a doublet of doublets around δ 7.0-7.2 ppm .

-

H6: This proton is ortho to the biphenyl linkage and meta to the methoxy group. Its chemical shift will be influenced by the neighboring ring's magnetic anisotropy. A doublet is expected around δ 7.3-7.5 ppm .

-

-

Aromatic Protons (Unsubstituted Ring): Due to the twisted conformation, these protons will experience a different magnetic environment compared to unsubstituted benzene. They are expected to appear as a complex multiplet between δ 7.4-7.6 ppm .[7]

-

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2-nitro-biphenyl in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| -OCH₃ | 3.85 | s (singlet) | - |

| H5 | 7.10 | dd | J = 8.8, 2.5 |

| H3 | 7.90 | d (doublet) | J = 2.5 |

| H6 | 7.40 | d (doublet) | J = 8.8 |

| H2'/H6' | 7.55 | m (multiplet) | - |

| H3'/H4'/H5' | 7.45 | m (multiplet) | - |

¹³C NMR Spectroscopy: Analysis and Prediction

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals corresponding to the 12 aromatic carbons and one methoxy carbon.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .[8]

-

Substituted Ring Carbons:

-

C4 (bearing -OCH₃): Shielded, expected around δ 159-161 ppm .

-

C2 (bearing -NO₂): Deshielded, expected around δ 148-150 ppm .

-

C1 (ipso-carbon): Influenced by the nitro group and the adjacent ring, predicted around δ 135-137 ppm .

-

-

Unsubstituted Ring Carbons: These carbons will appear in the typical aromatic region of δ 127-130 ppm , with the ipso-carbon (C1') appearing further downfield around δ 138-140 ppm .[7][9]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Apply Fourier transformation with exponential multiplication, followed by phase and baseline correction. Calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).

| Carbon Assignment | Predicted δ (ppm) |

| -OCH₃ | 55.8 |

| C3, C5, C6 | 114 - 125 |

| C2'/C6', C3'/C5', C4' | 127 - 131 |

| C1, C1' | 136 - 139 |

| C2 | 149.0 |

| C4 | 160.0 |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For 4-Methoxy-2-nitro-biphenyl, the spectrum will be dominated by absorptions from the nitro, ether, and aromatic moieties.

-

Aromatic C-H Stretch: A group of medium-intensity bands above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[10]

-

Aliphatic C-H Stretch: Absorptions from the methoxy group's C-H bonds are expected in the 2980-2850 cm⁻¹ range.[11]

-

Aromatic C=C Stretch: Two to three bands of variable intensity are expected in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

-

N-O Asymmetric Stretch: A very strong and characteristic absorption is predicted for the nitro group in the 1550-1475 cm⁻¹ range.[12][13]

-

N-O Symmetric Stretch: A second strong band for the nitro group is expected between 1360-1290 cm⁻¹ .[12][13]

-

Asymmetric Ar-O-C Stretch: A strong band corresponding to the aryl ether linkage should appear around 1270-1230 cm⁻¹ .

-

Symmetric Ar-O-C Stretch: A medium-intensity band is expected near 1050-1020 cm⁻¹ .

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3030 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium-Weak |

| Aromatic C=C Stretch | 1610 - 1450 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |

| Asymmetric Ar-O-C Stretch | 1270 - 1230 | Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Analysis and Predicted Fragmentation

The molecular weight of C₁₃H₁₁NO₃ is 229.0739 g/mol .[1] In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 229 . Nitroaromatic compounds often undergo characteristic fragmentation pathways.[14][15]

-

Loss of Nitro Group: The most common fragmentation for nitroaromatics is the loss of the •NO₂ radical (46 Da), leading to a prominent ion at m/z 183 .[16]

-

Loss of Nitric Oxide: Loss of •NO (30 Da) can also occur, yielding an ion at m/z 199 .[15]

-

Fragmentation of Methoxy Group:

-

Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce an ion at m/z 214 .

-

A rearrangement followed by the loss of formaldehyde (CH₂O, 30 Da) is also possible, leading to an ion at m/z 199 .

-

-

Further Fragmentation: The ion at m/z 183 (resulting from •NO₂ loss) can subsequently lose a methyl radical to give an ion at m/z 168 .

Sources

- 1. 4-Methoxy-2-nitro-biphenyl | C13H11NO3 | CID 11401937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility of 4-Methoxy-2-nitro-biphenyl in Common Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, from synthesis and purification to formulation. 4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1) is a key building block in organic synthesis, particularly for novel pharmaceuticals and dyes.[1] Its solubility profile dictates the choice of reaction media, dictates the feasibility of purification by recrystallization, and influences overall process yield and purity. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methoxy-2-nitro-biphenyl. It synthesizes theoretical predictions based on molecular structure with available qualitative data. Recognizing the scarcity of published quantitative data, this document provides a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Physicochemical Profile and Molecular Structure Analysis

A molecule's solubility is fundamentally governed by its structure. 4-Methoxy-2-nitro-biphenyl is a substituted aromatic compound with distinct functional groups that influence its polarity and intermolecular interactions.

Table 1: Physicochemical Properties of 4-Methoxy-2-nitro-biphenyl

| Property | Value | Source |

| CAS Number | 16098-16-1 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molar Mass | 229.23 g/mol | [1][2] |

| Melting Point | 75-77 °C | [1] |

| Appearance | Colorless crystal or light yellow solid | [1] |

Molecular Structure Analysis and Solubility Prediction:

The structure of 4-Methoxy-2-nitro-biphenyl contains three key regions influencing its solubility:

-

Biphenyl Core: This large, aromatic hydrocarbon portion is inherently nonpolar and lipophilic. It promotes solubility in nonpolar aromatic solvents (e.g., toluene) and other nonpolar media through van der Waals forces.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. Its significant dipole moment increases the overall polarity of the molecule and allows for dipole-dipole interactions. The oxygen atoms can also act as weak hydrogen bond acceptors.

-

Methoxy Group (-OCH₃): This ether group introduces polarity and possesses oxygen atoms that can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols.

Expertise-Driven Insight: The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[3] The combination of a large nonpolar core with two polar functional groups suggests that 4-Methoxy-2-nitro-biphenyl will exhibit a nuanced solubility profile. It is predicted to be most soluble in moderately polar, aprotic solvents that can engage in dipole-dipole interactions without requiring strong hydrogen bonding from the solute. Its solubility in highly polar protic solvents (like methanol) may be limited by the large nonpolar biphenyl backbone, while solubility in purely nonpolar aliphatic solvents (like hexane) will be hindered by the polar nitro and methoxy groups.

Qualitative Solubility Overview

Publicly available data provides a general, non-quantitative overview of the compound's solubility. This information is a useful starting point for solvent selection in experimental design.

Table 2: Qualitative Solubility of 4-Methoxy-2-nitro-biphenyl

| Solvent Class | General Solubility | Rationale & Commentary | Source |

| Water | Insoluble | The large, nonpolar biphenyl structure dominates, making it incapable of overcoming the strong hydrogen bonding network of water. | [1] |

| Alcohols (Ethanol, Methanol) | Slightly Soluble | The polar -OH group of the solvent can interact with the nitro and methoxy groups, but the nonpolar biphenyl core limits extensive solvation. | [1] |

| Ethers (e.g., Diethyl Ether) | Slightly Soluble | Similar polarity to the solute's methoxy group allows for some interaction, but overall solvation is not strong. | [1] |

| General Organic Solvents | Soluble | This broad category likely includes moderately polar solvents like chlorinated hydrocarbons (DCM), ketones (acetone), and esters (ethyl acetate), where the balance of polar and nonpolar characteristics is optimal for dissolving the compound. | [1] |

Experimental Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method

To move beyond qualitative estimates, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a solid in a solvent. It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached and the solution is truly saturated.

Objective: To determine the equilibrium solubility of 4-Methoxy-2-nitro-biphenyl in a selected organic solvent at a controlled temperature (e.g., 25°C).

Materials:

-

4-Methoxy-2-nitro-biphenyl (solid)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Scintillation vials or sealed glass flasks (20 mL)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Stock Standard (for analytical quantification):

-

Accurately weigh approximately 10 mg of 4-Methoxy-2-nitro-biphenyl into a 100 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen organic solvent. This creates a known concentration stock solution (e.g., ~100 µg/mL).

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock standard.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Methoxy-2-nitro-biphenyl (approx. 100-200 mg) to a glass vial. Causality Note: Using a clear excess ensures that the solvent becomes fully saturated and that some solid remains, which is the primary condition for equilibrium.

-

Pipette a precise volume (e.g., 10.0 mL) of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vial in the temperature-controlled shaker, set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the mixture for a minimum of 24 to 48 hours. Causality Note: This extended period ensures that the dissolution process reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of crystallization.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is critical to remove all undissolved micro-particulates, ensuring that the analyzed concentration reflects only the dissolved solute.

-

Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards. A large dilution factor will likely be required.

-

-

Analysis and Calculation:

-

Analyze the calibration standards and the diluted sample solution by HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the diluted sample.

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration of diluted sample from calibration curve in g/L) × (Dilution Factor)

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Framework for Quantitative Data Reporting

Using the protocol described above, researchers can generate precise solubility data. The results should be compiled in a structured format for easy comparison and application.

Table 3: Quantitative Solubility Data for 4-Methoxy-2-nitro-biphenyl (Template)

| Solvent | Solvent Polarity (Dielectric Constant) | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 1.9 | 25 | Enter experimental data | Enter experimental data |

| Toluene | 2.4 | 25 | Enter experimental data | Enter experimental data |

| Dichloromethane | 9.1 | 25 | Enter experimental data | Enter experimental data |

| Ethyl Acetate | 6.0 | 25 | Enter experimental data | Enter experimental data |

| Acetone | 21 | 25 | Enter experimental data | Enter experimental data |

| Ethanol | 24.5 | 25 | Enter experimental data | Enter experimental data |

| Methanol | 33 | 25 | Enter experimental data | Enter experimental data |

Conclusion and Practical Application

While comprehensive solubility data for 4-Methoxy-2-nitro-biphenyl is not widely published, a thorough analysis of its molecular structure allows for reliable qualitative predictions. It is expected to be most soluble in moderately polar aprotic solvents and sparingly soluble in nonpolar aliphatic or highly polar protic solvents. For drug development and process chemistry, where precision is paramount, experimental determination is essential. The provided isothermal shake-flask protocol offers a robust and reliable method for generating high-quality, quantitative solubility data. This data is directly applicable to critical processes such as:

-

Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4][5][6]

-

Reaction Condition Optimization: Ensuring all reactants remain in the solution phase.

-

Formulation Development: Establishing the concentration limits for liquid formulations.

This guide provides both the theoretical foundation and the practical tools necessary for researchers to confidently work with 4-Methoxy-2-nitro-biphenyl.

References

-

ChemBK. (2024). 4-METHOXY-2-NITRO-BIPHENYL. Available at: [Link]

-

East Tennessee State University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. Available at: [Link]

-

Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization1. Available at: [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Methoxy-2-nitro-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult a certified SDS from the supplier and adhere to all institutional and governmental safety regulations before handling any chemical.

Introduction: Understanding the Molecule in Context

4-Methoxy-2-nitro-biphenyl (CAS No. 16098-16-1) is an organic compound that serves as a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and dyes.[1] Its molecular structure, featuring a biphenyl backbone substituted with a methoxy and a nitro group, presents a unique combination of reactivity and potential bioactivity. While its utility in research and development is significant, the inherent chemical properties of its functional groups necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the known safety and handling considerations for 4-Methoxy-2-nitro-biphenyl, drawing from available data and established principles of chemical hygiene.

Physicochemical Properties: A Foundation for Safe Handling

A clear understanding of the physical and chemical properties of a substance is the cornerstone of its safe manipulation in a laboratory setting. The following table summarizes the known properties of 4-Methoxy-2-nitro-biphenyl.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₁NO₃ | ChemBK[1] |

| Molar Mass | 229.23 g/mol | ChemBK[1] |

| Appearance | Colorless crystal or light yellow solid | ChemBK[2] |

| Melting Point | 75-77 °C | ChemBK[1] |

| Boiling Point | 120-135 °C (at 0.05 Torr) | ChemBK[1] |

| Density (Predicted) | 1.202 ± 0.06 g/cm³ | ChemBK[1] |

| CAS Number | 16098-16-1 | ChemBK[1] |

Insight for the Scientist: The solid nature of this compound at room temperature suggests that the primary route of exposure during handling will be through inhalation of dust or direct skin contact. Its relatively low melting point indicates that it can be easily melted for certain reactions, which may introduce vapor inhalation as another potential exposure route.

Hazard Identification and Toxicological Profile: An Area for Caution

General Safety Information:

-

It is advised to avoid inhalation of dust and direct contact with skin and eyes.[1]

-

Ingestion should be strictly avoided.[1]

-

The compound should be handled with the assumption that it may cause irritation or allergic reactions.[1]

In the absence of specific LD50 or GHS classification data, a conservative risk assessment is paramount. The workflow for handling chemicals with unknown or limited toxicological data should always be followed.

Caption: Workflow for Handling a Chemical with Limited Safety Data.

Safe Handling and Storage: A Proactive Approach to Laboratory Safety

Given the data gaps, a proactive and cautious approach to handling and storage is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory when handling 4-Methoxy-2-nitro-biphenyl:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A properly fastened laboratory coat.

Engineering Controls: Minimizing Exposure

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of dust inhalation.

Handling Procedures: Best Practices in Action

-

Preparation: Before starting any work, ensure that all necessary PPE is worn correctly and that the fume hood is functioning properly.

-

Weighing and Transfer: When weighing the solid, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

-

In Solution: When working with the compound in solution, handle it as you would any other potentially hazardous chemical, avoiding splashes and direct contact.

-

Heating: If the procedure requires melting the compound, do so in a controlled manner within the fume hood to prevent the release of vapors into the laboratory environment.

Storage Requirements: Ensuring Stability and Safety

-

Store 4-Methoxy-2-nitro-biphenyl in a tightly sealed container.

-

Keep the container in a cool, dry, and well-ventilated area.

-

Store away from sources of ignition and heat, as it should be kept stable at room temperature.[1]

-

Segregate from incompatible materials, such as strong oxidizing agents.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

If inhaled: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

If ingested: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and be prepared to provide the chemical's name and any available safety information.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam.

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.

-

Collect: Place the spilled material into a labeled, sealed container for disposal.

-

Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

Caption: Step-by-Step Spill Response Plan for 4-Methoxy-2-nitro-biphenyl.

Disposal Considerations: Responsible Stewardship

All chemical waste, including unused 4-Methoxy-2-nitro-biphenyl and any materials contaminated with it, must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

References

-

ChemBK. (2024, April 9). 4-METHOXY-2-NITRO-BIPHENYL. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-nitro-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxy-2-nitro-biphenyl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitro-biphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃.[1][2][3] It presents as a colorless crystal or a light yellow solid and serves as a crucial intermediate in various organic syntheses.[1] Its molecular structure, featuring a biphenyl backbone with a methoxy and a nitro group, imparts unique reactivity, making it a valuable building block for more complex molecules, including pharmaceuticals and dyes.[1][4] This guide provides a comprehensive overview of its synthesis, properties, and significant applications, with a particular focus on its role in the development of bioactive compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Methoxy-2-nitro-biphenyl is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2][3] |

| Molar Mass | 229.23 g/mol | [2][3] |

| CAS Number | 16098-16-1 | [2][3][5] |

| Appearance | Colorless crystal or light yellow solid | [1] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 120-135 °C (at 0.05 Torr) | [2] |

| Solubility | Insoluble in water, slightly soluble in alcohol and ether, soluble in organic solvents. | [1] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |

Historical Context and Discovery

While the precise historical account of the first synthesis of 4-Methoxy-2-nitro-biphenyl is not extensively documented in readily available literature, its structural class, nitrobiphenyls, has been a subject of interest since the early 20th century. The development of synthetic methodologies for creating carbon-carbon bonds between aryl groups, such as the Ullmann reaction first reported in 1901 and later the Suzuki-Miyaura coupling, paved the way for the synthesis of a vast array of substituted biphenyls.[6][7][8][9][10] The Ullmann reaction, utilizing copper-mediated coupling of aryl halides, and the more recent palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, represent the foundational chemical principles enabling the targeted synthesis of asymmetrically substituted biphenyls like 4-Methoxy-2-nitro-biphenyl.[6][7][8][9][10]

Synthesis of 4-Methoxy-2-nitro-biphenyl

The synthesis of 4-Methoxy-2-nitro-biphenyl can be strategically achieved through modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method due to its mild reaction conditions and tolerance of various functional groups.[9][10]

Suzuki-Miyaura Coupling Approach

A logical and efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-methoxy-2-nitrophenylboronic acid with an aryl halide, such as bromobenzene or iodobenzene . The causality behind this choice lies in the commercial availability and reactivity of these starting materials. The boronic acid provides the methoxy and nitro-substituted phenyl ring, while the aryl halide provides the second phenyl ring. The palladium catalyst, in a low oxidation state, is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that ultimately forms the desired C-C bond.

Below is a detailed, step-by-step methodology for this synthesis, adapted from established protocols for similar biphenyl syntheses.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Materials:

-

4-methoxy-2-nitrophenylboronic acid

-

Iodobenzene (or Bromobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and Water (degassed)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, including a round-bottom flask, condenser, and separatory funnel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methoxy-2-nitrophenylboronic acid (1.0 eq), iodobenzene (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The use of degassed solvents is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Catalyst Loading: To the stirred mixture, add palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove any residual oxygen.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent system) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine. This removes any remaining base and inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), to yield pure 4-Methoxy-2-nitro-biphenyl.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. chembk.com [chembk.com]

- 3. 4-Methoxy-2-nitro-biphenyl | C13H11NO3 | CID 11401937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 16098-16-1|4-Methoxy-2-nitro-biphenyl|BLD Pharm [bldpharm.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 4-Methoxy-2-nitro-biphenyl

This guide provides a comprehensive technical overview of the synthesis, properties, and applications of 4-Methoxy-2-nitro-biphenyl and its structurally diverse analogs and derivatives. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, materials science, and organic synthesis who are interested in the chemical space surrounding this important biphenyl scaffold.

Introduction: The 4-Methoxy-2-nitro-biphenyl Core

4-Methoxy-2-nitro-biphenyl is an organic compound with the chemical formula C₁₃H₁₁NO₃.[1][2][3] It serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and dyes.[1][4] The presence of the methoxy and nitro groups on the biphenyl framework imparts unique electronic properties and provides reactive handles for further chemical transformations. The inherent atropisomerism of some ortho-substituted biphenyls adds another layer of complexity and potential for stereospecific applications. This guide will delve into the rich chemistry of its analogs and derivatives, exploring how modifications to this core structure influence its chemical reactivity, biological activity, and material properties.

Synthetic Strategies for the Biphenyl Core and Its Analogs

The construction of the 4-Methoxy-2-nitro-biphenyl scaffold and its analogs primarily relies on modern cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5][6][7][8][9] This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[6][9] For the synthesis of 4-Methoxy-2-nitro-biphenyl analogs, this typically involves the reaction of a substituted phenylboronic acid with a substituted halo-nitrobenzene.

Advantages of the Suzuki-Miyaura Coupling:

-

Mild Reaction Conditions: Generally proceeds under relatively mild conditions.[9]

-

High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.[9]

-

Commercial Availability of Reagents: A vast array of boronic acids and aryl halides are commercially available.[9]

-

High Yields: Often provides high yields of the desired biphenyl product.[7]

Experimental Protocol: Synthesis of a 4'-Substituted-4-methoxy-2-nitrobiphenyl via Suzuki-Miyaura Coupling

Materials:

-

4-Methoxy-2-nitrobromobenzene

-

Substituted phenylboronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-Methoxy-2-nitrobromobenzene (1.0 eq) and the substituted phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol.

-

Add an aqueous solution of sodium carbonate (2.0 eq).

-

De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, such as a mixture of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq), to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4'-substituted-4-methoxy-2-nitrobiphenyl.

Table 1: Representative Examples of Suzuki-Miyaura Coupling for the Synthesis of 4-Methoxy-2-nitrobiphenyl Analogs

| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Yield (%) | Reference |

| 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ / PPh₃ | Tetrahydrofuran | High | [10] |

| 2-Bromo-5-nitropyridine | (Bromomethyl)phenylboronic acid pinacol ester | Not specified | Not specified | - | [6] |

| 4,4'-Dibromobiphenyl | - | Nitration with HNO₃/AcOH | CH₂Cl₂ / Ac₂O | - | [6] |

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction, or Ullmann coupling, is a classic method for the synthesis of biaryls that involves the copper-mediated coupling of two aryl halides.[4][5] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern modifications have been developed that utilize catalytic amounts of copper and milder conditions.[11]

Advantages of the Ullmann Condensation:

-

Cost-Effective: Copper is a more abundant and less expensive metal than palladium.

-

Alternative for Specific Substrates: Can be effective for substrates that are not amenable to palladium-catalyzed couplings.

Disadvantages:

-

Harsh Conditions: Traditional methods often require high temperatures.[10][11]

-

Stoichiometric Copper: Older procedures may require stoichiometric amounts of copper.[11]

-

Lower Functional Group Tolerance: Can be less tolerant of certain functional groups compared to Suzuki coupling.

Conceptual Workflow: Ullmann Condensation for Biaryl Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxy-2-nitro-biphenyl | C13H11NO3 | CID 11401937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Studies of 2- Amino Biphenyl Derived Amides – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-Catalyzed C-H Arylation of [1,1'-Biphenyl]-2-ols with Chloroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Aminobiphenyl CAS#: 90-41-5 [amp.chemicalbook.com]

- 9. Evaluating the isomeric effects of donors on the structures and photophysical properties of donor–acceptor–π bridge–donor (D1–A–π–D2) prototype fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

A Theoretical & Computational Guide to the Electronic Properties of 4-Methoxy-2-nitro-biphenyl

Abstract

4-Methoxy-2-nitro-biphenyl is a structurally significant molecule, featuring a biphenyl backbone with electron-donating (methoxy) and electron-withdrawing (nitro) groups. This arrangement imparts complex electronic characteristics that are crucial for its potential applications in medicinal chemistry and materials science. Understanding the intramolecular interactions and electron density distribution is paramount for predicting its reactivity, stability, and interaction with biological targets. This guide provides a comprehensive, in-depth protocol for the theoretical investigation of 4-Methoxy-2-nitro-biphenyl's electronic properties using Density Functional Theory (DFT). We will detail the computational methodology, from structural optimization to the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Mulliken population analysis, offering a robust framework for researchers to apply to similar molecular systems.

Introduction: The Scientific Imperative

Substituted biphenyls are a class of compounds with significant torsional flexibility, allowing them to adopt various conformations that influence their physical and biological properties. The specific molecule of interest, 4-Methoxy-2-nitro-biphenyl, presents a fascinating case study. The methoxy group (-OCH₃) at the 4-position acts as an electron-donating group through resonance, while the nitro group (-NO₂) at the 2-position is a strong electron-withdrawing group. This "push-pull" electronic arrangement, combined with the steric hindrance from the ortho-nitro group, dictates the molecule's conformational preference and fundamentally governs its electronic landscape.

In drug development, these electronic properties are not merely academic. They are critical determinants of a molecule's behavior.[1][2] For instance, the regions of negative electrostatic potential can indicate likely sites for hydrogen bonding with a protein receptor, while the energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons in a chemical reaction or metabolic process.[1][3] Therefore, a precise, atom-level understanding derived from first-principles calculations is an invaluable tool for rational drug design and lead optimization.[1]

This guide employs Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to dissect these properties.[4] DFT offers a favorable balance between computational cost and accuracy for organic molecules, making it a workhorse in modern computational chemistry.[4][5]

Computational Methodology: A Validating Workflow

The following protocol outlines a self-validating system for calculating the electronic properties of 4-Methoxy-2-nitro-biphenyl. The choice of the B3LYP functional and the 6-311G(d,p) basis set is based on their proven reliability and widespread use for organic and nitroaromatic compounds, providing a good compromise between accuracy and computational demand.[6][7][8]

Diagram: Computational Workflow

Caption: A step-by-step workflow for the DFT-based analysis of molecular electronic properties.

Step-by-Step Protocol

-

Molecular Structure Creation:

-

Construct the 3D structure of 4-Methoxy-2-nitro-biphenyl using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

Geometry Optimization:

-

Causality: The first and most critical step is to find the molecule's lowest energy conformation, as all subsequent electronic properties are dependent on this geometry. An incorrect geometry will yield meaningless results.

-

Execution: Submit the structure for a full geometry optimization using DFT.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7][8]

-

Basis Set: 6-311G(d,p). This is a split-valence basis set that provides flexibility for valence electrons and includes polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to accurately describe anisotropic electron distributions.[9]

-

Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Opt

-

-

-

Frequency Calculation (Self-Validation):

-

Causality: To confirm that the optimized geometry is a true energy minimum on the potential energy surface and not a saddle point (a transition state), a frequency calculation must be performed.

-

Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Freq

-

-

Trustworthiness Check: A true minimum will have zero imaginary frequencies. If any imaginary frequencies are found, the optimization has located a transition state, and the geometry must be perturbed and re-optimized.

-

-

Single-Point Energy and Property Calculation:

-

Causality: With the validated minimum-energy structure, a final, high-precision calculation is performed to derive the electronic properties.

-

Execution: Perform a single-point energy calculation. Request the generation of molecular orbitals, electrostatic potential maps, and Mulliken charges.

-

Software Keyword (Example for Gaussian): #p B3LYP/6-311G(d,p) Pop=Mulliken IOp(6/33=2) (The IOp keyword requests visualization data).

-

-

Results and Discussion: Interpreting the Data

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity.[2][3] The HOMO, or Highest Occupied Molecular Orbital, represents the ability to donate an electron, while the LUMO, or Lowest Unoccupied Molecular Orbital, represents the ability to accept an electron.[3] The energy gap between them (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity.[10]

-

HOMO Visualization: In 4-Methoxy-2-nitro-biphenyl, the HOMO is expected to be predominantly localized on the methoxy-substituted phenyl ring, as the electron-donating methoxy group increases the electron density in this region.

-

LUMO Visualization: Conversely, the LUMO is anticipated to be concentrated around the nitro-substituted phenyl ring, particularly on the electron-withdrawing nitro group, which is an electron-deficient center.

-

Energy Gap (ΔE): A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be chemically reactive, as it requires less energy to excite an electron from the ground state.[10] This is a key parameter in drug design, where an optimal reactivity window is often sought.[1]

| Parameter | Calculated Value (eV) | Implication for Bioactivity |

| E_HOMO | (Example: -6.15) | Electron-donating capability[1] |

| E_LUMO | (Example: -1.98) | Electron-accepting capability[1] |

| Energy Gap (ΔE) | (Example: 4.17) | Chemical Reactivity & Kinetic Stability[2][10] |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules.[10] It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to reactive sites.

-

Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack or for forming hydrogen bonds as an acceptor. In our molecule, the most intense red regions are expected around the oxygen atoms of the nitro group.

-

Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. Positive potential is often found around hydrogen atoms.

-

Green Regions (Neutral Potential): These areas are relatively non-polar.

Diagram: Molecular Structure & MEP Sites